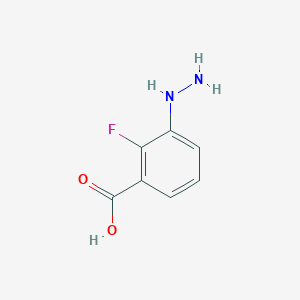

2-Fluoro-3-hydrazinylbenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7FN2O2 |

|---|---|

Molekulargewicht |

170.14 g/mol |

IUPAC-Name |

2-fluoro-3-hydrazinylbenzoic acid |

InChI |

InChI=1S/C7H7FN2O2/c8-6-4(7(11)12)2-1-3-5(6)10-9/h1-3,10H,9H2,(H,11,12) |

InChI-Schlüssel |

NOXZITYQRAJJEW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)NN)F)C(=O)O |

Herkunft des Produkts |

United States |

Reactivity and Derivatization Chemistry of 2 Fluoro 3 Hydrazinylbenzoic Acid

Condensation Reactions of the Hydrazinyl Group

The hydrazinyl group (-NHNH2) is a potent nucleophile and serves as a key handle for a variety of condensation reactions, leading to the formation of a wide array of derivatives.

Formation of Hydrazone Derivatives with Aldehydes and Ketones

The reaction of the hydrazinyl group of 2-Fluoro-3-hydrazinylbenzoic acid with aldehydes and ketones provides a straightforward route to the corresponding hydrazone derivatives. This condensation reaction typically proceeds by heating the reactants in a suitable solvent, often with a catalytic amount of acid. jocpr.com The resulting hydrazones, which contain the characteristic azomethine (-NHN=CH-) linkage, are often stable, crystalline solids. jocpr.comwikipedia.org

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield the hydrazone. The reaction is versatile and can be carried out with a wide range of aromatic and aliphatic aldehydes and ketones, allowing for the introduction of diverse substituents. For instance, the condensation of hydrazides of iodobenzoic acids with various aldehydes has been reported to proceed efficiently. nih.govresearchgate.net While direct studies on this compound are not extensively documented, its reactivity is expected to be analogous.

The formation of these hydrazone derivatives serves not only as a method for structural elaboration but also as a crucial intermediate step for the synthesis of various heterocyclic compounds. jocpr.com

Table 1: Examples of Hydrazone Formation from Analogous Hydrazinyl Compounds

| Hydrazinyl Compound | Aldehyde/Ketone | Resulting Hydrazone Derivative | Reference |

| Hydrazides of 2-, 3-, or 4-iodobenzoic acid | Various substituted aromatic aldehydes | Acylhydrazones of iodobenzoic acid | nih.govresearchgate.net |

| Phenylhydrazine | Reducing sugars | Osazones | wikipedia.org |

| N-(4-(hydrazinylsulfonyl)phenyl)acetamide | Various aromatic aldehydes | Sulfonyl hydrazone derivatives | jocpr.com |

This table presents reactions of analogous compounds to illustrate the general reactivity pattern.

Cyclocondensation Reactions to Form Heterocyclic Systems (e.g., Pyrazoles, Pyrazolines, Triazoles)

The hydrazinyl moiety of this compound is a key precursor for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the hydrazinyl group with a bifunctional electrophile.

Pyrazoles and Pyrazolines: Pyrazoles are commonly synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govbeilstein-journals.org The reaction of this compound with a 1,3-diketone would be expected to proceed via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the corresponding pyrazole-substituted fluorobenzoic acid. The regioselectivity of the reaction with unsymmetrical 1,3-diketones can be influenced by the reaction conditions and the nature of the substituents.

Pyrazolines, which are partially saturated pyrazoles, can be formed by the reaction of hydrazines with α,β-unsaturated carbonyl compounds. nih.gov The reaction likely proceeds through a Michael addition of the hydrazine (B178648) to the unsaturated system, followed by intramolecular cyclization and dehydration.

Triazoles: 1,2,3-Triazoles can be synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.gov While this does not directly involve the hydrazinyl group, the hydrazinyl moiety can be a precursor to an azide. More directly, 1,2,4-triazole (B32235) rings can be constructed from hydrazines or their derivatives. For example, the reaction of hydrazides with reagents like carbon disulfide in the presence of a base can lead to the formation of triazole-thiol derivatives. Another route involves the reaction of hydrazide derivatives with isothiocyanates followed by cyclization.

A recently reported method for the synthesis of 1,2,3-triazole-hydrazone hybrids involved the reaction of a ketone with hydrazine hydrate (B1144303) to form a hydrazone, which was then further reacted in a multi-component reaction to build the triazole ring. nih.gov

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group in this compound offers another site for chemical modification, allowing for the synthesis of esters and amides, or its removal through decarboxylation.

Esterification and Amidation for Scaffold Modification

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.com For fluorinated aromatic carboxylic acids, heterogeneous catalysts such as UiO-66-NH2 have been used to facilitate methyl esterification with methanol. rsc.org Another method involves the use of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate, which then reacts with an alcohol. researchgate.net Ionic liquids have also been shown to catalyze the oxidative esterification of alcohols to esters. nih.gov

Amidation: The carboxylic acid can be readily converted into amides by reaction with amines. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride then reacts with a primary or secondary amine to form the amide. Alternatively, coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to directly couple the carboxylic acid with an amine. globalscientificjournal.com

Table 2: Examples of Esterification and Amidation of Analogous Benzoic Acids

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-Fluorobenzoic acid | Ethanol, H2SO4 | Ethyl 4-fluorobenzoate | globalscientificjournal.com |

| Fluorinated aromatic carboxylic acids | Methanol, UiO-66-NH2 | Methyl esters | rsc.org |

| Carboxylic acids | Alcohols, HOBt, EDC | Esters | researchgate.net |

| 4-Fluorobenzoic acid | Anilines, Na2CO3 | Amides | globalscientificjournal.com |

| 3-Chloro-2-fluorobenzoic acid | Amines, HATU | Amides | N/A |

This table presents reactions of analogous compounds to illustrate the general reactivity pattern.

Decarboxylation and Related Transformations

The removal of the carboxylic acid group via decarboxylation can be achieved under certain conditions. The ease of decarboxylation of aromatic carboxylic acids is generally higher than that of their aliphatic counterparts. lneya.com For benzoic acid itself, decarboxylation can be facilitated by heating in a high-boiling solvent like quinoline, often with a copper catalyst. lneya.com

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound influence its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The hydrazinyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid and fluorine atom are deactivating, meta-directing (for the carboxylic acid) and ortho-, para-directing (for fluorine, though deactivating) groups, respectively, due to their electron-withdrawing inductive effects.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) on the ring is also a possibility, particularly the displacement of the fluorine atom. The presence of the electron-withdrawing carboxylic acid group ortho to the fluorine atom would activate it towards nucleophilic attack. However, the electron-donating hydrazinyl group would have a deactivating effect. The reaction of 1-arylbenziodoxolones with fluoride (B91410) salts to synthesize 2-fluorobenzoic acids demonstrates a nucleophilic fluorination process. umn.eduarkat-usa.orgresearchgate.net The synthesis of 2-fluoro-3-chlorobenzoic acid from 2,3-dichloro benzoyl chloride via a fluorine substitution reaction also highlights the feasibility of nucleophilic substitution on a related scaffold. google.com

The relative positioning of the activating and deactivating groups on the aromatic ring of this compound creates a complex reactivity landscape, offering opportunities for selective functionalization under carefully controlled conditions.

Role of the Fluorine Atom in Directing Reactivity and Regioselectivity

The fluorine atom at the 2-position of the benzene ring plays a crucial role in modulating the reactivity and directing the regioselectivity of reactions involving this compound. Its influence stems from a combination of electronic and steric effects.

Electronic Effects: The fluorine atom is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M or +R effect), which is a pi-donation. While the inductive effect generally deactivates the ring, the resonance effect directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the positions ortho and para to the fluorine atom are positions 1, 3, and 5. The hydrazinyl group at position 3 is a strong activating group and an ortho, para-director. The carboxylic acid group is a deactivating group and a meta-director. The combined influence of these groups, along with the fluorine atom, creates a complex substitution pattern. For electrophilic substitution, the powerful activating effect of the hydrazinyl group would likely dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 2, 4, and 6), though the fluorine at position 2 and the deactivating carboxyl group would modulate this.

The strong -I effect of the fluorine atom also increases the acidity of the carboxylic acid group compared to a non-fluorinated analogue. echemi.com This is because the electron-withdrawing fluorine helps to stabilize the negative charge of the carboxylate conjugate base. echemi.com

Steric Effects: The fluorine atom is relatively small, so its steric hindrance is less significant than that of other halogens like chlorine or bromine. However, its presence at the ortho position to the carboxylic acid can influence the conformation of the carboxyl group, potentially affecting its reactivity and interactions with other reagents.

Chemo- and Regioselective Transformations

This compound possesses three reactive sites: the carboxylic acid group, the hydrazinyl group, and the aromatic ring. This multifunctionality allows for a variety of chemo- and regioselective transformations, enabling the synthesis of diverse heterocyclic systems. The selectivity of these reactions can often be controlled by carefully choosing the reaction conditions and reagents.

Reactions of the Hydrazinyl Group: The hydrazinyl moiety is a potent nucleophile and is the primary site for many derivatization reactions.

Hydrazone Formation: The most common reaction of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones. This reaction is typically carried out under mild acidic or basic conditions. The resulting hydrazones can be stable final products or key intermediates in further transformations.

Heterocycle Synthesis: The hydrazinyl group is a key precursor for the synthesis of various nitrogen-containing heterocycles.

Pyrazole (B372694) Formation (Knorr Pyrazole Synthesis): Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings. The regioselectivity of this reaction can be influenced by the nature of the dicarbonyl compound and the reaction conditions. For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation in other systems. arctomsci.com

Indole (B1671886) Synthesis (Fischer Indole Synthesis): The hydrazone formed from the reaction of this compound with a suitable ketone or aldehyde can undergo an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, to produce a substituted indole. The presence of the carboxylic acid and fluorine substituents on the phenyl ring will influence the ease of cyclization and the final structure of the indole.

Reactions involving both Hydrazinyl and Carboxylic Acid Groups: The proximity of the hydrazinyl and carboxylic acid groups allows for cyclization reactions that form fused heterocyclic systems.

Pyrazolo[4,3-c]quinolin-4(5H)-one Synthesis: A particularly relevant transformation for ortho-hydrazinylbenzoic acids is their reaction with various reagents to form fused pyrazolo-quinoline systems. For example, cyclization reactions can be designed to involve both the hydrazinyl and the carboxyl groups, leading to the formation of tricyclic structures. The specific reagents and conditions would determine the final oxidation state and substitution pattern of the resulting heterocycle.

The following table outlines some potential chemo- and regioselective transformations of this compound based on the known reactivity of analogous compounds:

| Reactant(s) | Expected Product Type | Relevant Transformation |

| Aldehyde or Ketone | Hydrazone | Condensation |

| 1,3-Dicarbonyl Compound | Pyrazole | Knorr Pyrazole Synthesis |

| Ketone/Aldehyde, then Acid | Indole | Fischer Indole Synthesis |

| Cyclizing agent | Pyrazolo[4,3-c]quinolin-4(5H)-one | Intramolecular Cyclization |

It is important to note that the regiochemical outcome of these reactions, particularly those involving the formation of new rings, will be heavily influenced by the electronic and steric effects of the fluorine and carboxylic acid groups. Experimental studies would be necessary to definitively determine the selectivity in each case.

Applications in Advanced Organic Synthesis and Molecular Scaffold Development

Utilization as a Key Building Block for Complex Organic Molecules

The strategic positioning of the fluoro, hydrazinyl, and carboxyl groups on the aromatic ring of 2-fluoro-3-hydrazinylbenzoic acid makes it a highly sought-after precursor for the synthesis of intricate organic compounds. The interplay between these functionalities allows for sequential and regioselective reactions, enabling chemists to construct complex molecular frameworks with a high degree of control. The presence of the fluorine atom can significantly influence the electronic properties and metabolic stability of the final products, a desirable feature in drug discovery.

A primary application of this compound is in the synthesis of fluorine-containing nitrogen heterocycles. The hydrazinyl group is a key reactive handle for the construction of various heterocyclic systems, such as indazoles and pyrazoles, through cyclization reactions. The fluorine atom at the 2-position can direct the cyclization process and modulate the properties of the resulting heterocyclic core.

For instance, the intramolecular cyclization of this compound derivatives can lead to the formation of fluorinated indazolones, which are important scaffolds in medicinal chemistry. The general scheme involves the reaction of the hydrazinyl group with a suitable electrophile, followed by cyclization onto the aromatic ring.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. Acylation/Sulfonylation of the hydrazinyl group2. Base- or acid-catalyzed cyclization | Substituted 4-fluoroindazolones |

The resulting fluorinated heterocycles are of significant interest due to the unique properties conferred by the fluorine atom, including increased metabolic stability and enhanced binding affinity to biological targets.

The carboxylic acid functionality of this compound provides a versatile anchor point for the construction of novel benzoic acid scaffolds. This group can be readily modified through standard esterification or amidation reactions, allowing for the introduction of a wide array of substituents. These modifications can be used to fine-tune the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and hydrogen bonding capacity.

The combination of the modifiable carboxylic acid and the reactive hydrazinyl group allows for the creation of bifunctional scaffolds. For example, the hydrazinyl moiety can be incorporated into a heterocyclic ring system, while the carboxylic acid can be used to attach the scaffold to a larger molecular assembly or to modulate its pharmacokinetic profile.

| Scaffold Type | Synthetic Strategy | Potential for Tunability |

| Fluorinated Indazole Carboxylic Acids | Intramolecular cyclization followed by functionalization of the carboxylic acid | Modification of the carboxylic acid with various alcohols or amines |

| Bicyclic Heterocyclic Carboxylic Acids | Tandem cyclization reactions involving both the hydrazinyl and carboxyl groups | Introduction of diversity at multiple positions of the heterocyclic core |

Multi-Component Reactions Incorporating this compound

While specific examples of multi-component reactions (MCRs) directly incorporating this compound are not extensively documented in publicly available literature, its structural motifs suggest high potential for such applications. The presence of the nucleophilic hydrazinyl group and the carboxylic acid makes it a suitable candidate for Ugi-type or Passerini-type reactions.

In a hypothetical Ugi four-component reaction, this compound could serve as the acid component. The reaction would involve an aldehyde or ketone, an isocyanide, and an amine, which could potentially be the hydrazinyl group itself in an intramolecular fashion or an external amine. This would lead to the rapid assembly of complex, highly functionalized molecules in a single synthetic step.

Strategies for Diversity-Oriented Synthesis

The trifunctional nature of this compound makes it an ideal starting point for diversity-oriented synthesis (DOS). DOS aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery. The orthogonal reactivity of the carboxylic acid, hydrazinyl, and fluoro-substituted aromatic ring allows for the systematic introduction of diversity at multiple points of the molecule.

A potential DOS strategy could involve the following steps:

Initial Scaffolding: Formation of a core heterocyclic structure, such as an indazole, from this compound.

Peripheral Functionalization: Modification of the carboxylic acid group with a diverse set of alcohols or amines.

Further Derivatization: Where possible, functionalization of the heterocyclic core, for example, through N-alkylation or N-arylation of the indazole ring.

This approach would generate a library of related but structurally distinct molecules, increasing the probability of identifying compounds with desired biological activities.

Computational and Theoretical Investigations of 2 Fluoro 3 Hydrazinylbenzoic Acid and Its Derivatives

Quantum Chemical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. Studies on similar compounds, such as 4-hydrazinobenzoic acid derivatives and various substituted benzoic acids, frequently employ DFT methods like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve reliable results. nih.govnih.gov

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For aromatic systems, the HOMO is often associated with the electron-donating capacity, while the LUMO relates to the electron-accepting ability. In a hypothetical DFT study of 2-Fluoro-3-hydrazinylbenzoic acid, the HOMO would likely be distributed over the electron-rich hydrazinyl group and the benzene (B151609) ring. The LUMO, conversely, would be expected to be localized more on the electron-withdrawing carboxylic acid group and the electronegative fluorine atom.

Table 1: Predicted Frontier Orbital Characteristics for this compound

| Orbital | Predicted Localization | Implication |

| HOMO | Primarily on the hydrazinyl group and aromatic ring | Electron-donating capacity, site of electrophilic attack |

| LUMO | Primarily on the carboxylic acid and fluoro substituents | Electron-accepting capacity, site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Indicator of chemical reactivity and stability |

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* and n→π*.

In related systems, such as hydrazone derivatives of 4-hydrazinylbenzoic acid, experimental UV-Vis spectra show absorption bands that are well-corroborated by theoretical calculations. nih.gov These studies often reveal transitions involving the carboxylic acid group and other aromatic moieties. nih.gov The presence of both a strong electron-donating group (hydrazinyl) and electron-withdrawing groups (fluoro, carboxyl) in this compound suggests the possibility of intramolecular charge transfer (ICT) character in its electronic transitions.

Solvatochromism, the change in a substance's color with the polarity of the solvent, can also be investigated computationally. By performing calculations in different solvent models (e.g., using the Polarizable Continuum Model, PCM), one can predict how the absorption and emission spectra will shift. This provides insight into the change in the dipole moment of the molecule upon electronic excitation. Studies on other organic chromophores have successfully used these methods to understand their solvatochromic behavior. researchgate.net

DFT calculations are invaluable for mapping out reaction pathways and identifying transition state structures. For this compound, this could involve studying its synthesis, degradation, or participation in chemical reactions. For example, the synthesis of hydrazones from hydrazinylbenzoic acid involves a condensation reaction whose mechanism, energy barriers, and key intermediates could be modeled. nih.gov

Furthermore, theoretical studies on the antioxidant activity of related hydrazinobenzoic acids have proposed mechanisms like Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov DFT can be used to calculate the bond dissociation energies and ionization potentials to determine the most likely antioxidant mechanism for this compound.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, molecular modeling techniques can simulate the behavior of molecules in condensed phases, providing insights into their dynamics and interactions.

The presence of rotatable bonds in this compound (e.g., around the C-C bond of the carboxyl group and the C-N bond of the hydrazinyl group) means that it can exist in multiple conformations. Conformational analysis, using methods like potential energy surface scans, can identify the most stable conformers and the energy barriers between them.

Molecular dynamics (MD) simulations can provide a deeper understanding of the molecule's dynamic behavior over time. MD has been used to study the aggregation of benzoic acid in different environments and its interactions with proteins. nih.govunimi.itnih.govrsc.org For this compound, an MD simulation could reveal how the molecule behaves in solution, how it interacts with solvent molecules, and its propensity to form intermolecular hydrogen bonds, particularly through its carboxylic acid and hydrazinyl groups. Such simulations are crucial for understanding how the molecule might interact in a biological system or during crystallization. acs.org

While direct LSER studies on this compound are not available, the principles of LSERs can be applied to predict its interaction with various solvents. LSERs correlate a physicochemical property (like solubility or retention time in chromatography) with solvent parameters that describe the solvent's hydrogen bond acidity and basicity, polarity/polarizability, and size.

By computationally deriving solute descriptors for this compound (such as its hydrogen bond acidity and basicity, and molecular volume), one could use established LSER equations to predict its behavior in different environments. The carboxylic acid group would contribute significantly to its hydrogen bond donating ability, while the hydrazinyl group and the oxygen atoms of the carboxyl group would be primary hydrogen bond accepting sites. The fluorine atom would also influence local polarity and interactions. These insights are critical for applications in chromatography, formulation, and understanding environmental fate.

Exploration in Medicinal Chemistry Research for Scaffold Design and Development

Design Principles for Novel Drug Scaffolds Incorporating the 2-Fluoro-3-hydrazinylbenzoic Acid Moiety

The design of new drug scaffolds is a meticulous process guided by several key principles. The incorporation of the this compound moiety into these scaffolds is driven by the unique properties conferred by its constituent parts. The fluorine atom, for instance, is a bioisostere for a hydrogen atom but offers distinct electronic properties. Its high electronegativity can influence the acidity of the carboxylic acid group and the basicity of the hydrazinyl group, thereby affecting how the molecule interacts with biological targets. nih.gov Furthermore, fluorine substitution can enhance metabolic stability and membrane permeability, which are crucial pharmacokinetic properties. nih.govmdpi.com

The hydrazinyl group provides a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. mdpi.comresearchgate.net This group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors. researchgate.net The benzoic acid portion of the molecule provides a rigid aromatic core, which helps to orient the functional groups in a defined spatial arrangement for optimal target binding. The carboxyl group, being ionizable, can form strong ionic interactions or hydrogen bonds with complementary residues in a protein's active site.

The strategic combination of these three components—the fluorine atom, the hydrazinyl group, and the benzoic acid core—provides a robust framework for designing novel drug candidates with potentially improved efficacy and pharmacokinetic profiles.

Rational Design of Derivatives for Interaction with Biological Targets

The rational design of derivatives based on the this compound scaffold aims to create molecules that can specifically and effectively interact with a desired biological target. nih.gov This process often begins with identifying a target, such as an enzyme or a receptor, that is implicated in a particular disease.

Once a target is identified, computational methods can be employed to predict how different derivatives of the scaffold might bind to it. nih.gov For example, if the target has a well-defined binding pocket, derivatives can be designed to fit snugly into this pocket, maximizing favorable interactions and minimizing unfavorable ones. The hydrazinyl group is particularly useful in this regard, as it can be readily reacted with various aldehydes and ketones to generate a wide array of hydrazone derivatives. mdpi.comresearchgate.net These modifications allow for the exploration of different chemical spaces and the fine-tuning of the molecule's properties to achieve optimal binding affinity and selectivity.

For instance, if the target protein has a hydrophobic pocket, the hydrazinyl group can be functionalized with a lipophilic moiety to enhance binding. Conversely, if the target has a polar region, the hydrazinyl group can be modified with a polar functional group to facilitate hydrogen bonding. The fluorine atom also plays a critical role in this process. Its electron-withdrawing nature can modulate the electronic properties of the aromatic ring, influencing its interaction with the target protein. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For functionalized analogues of this compound, SAR studies involve systematically modifying different parts of the molecule and evaluating the effect of these changes on its biological activity.

For example, a series of analogues could be synthesized where the position of the fluorine atom on the benzene (B151609) ring is varied. The biological activity of these isomers would then be compared to determine the optimal position for the fluorine substituent. Similarly, the nature of the substituent on the hydrazinyl group can be systematically altered to probe the chemical requirements for potent activity. researchgate.net

The data generated from these studies can be used to build a comprehensive SAR model. This model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. For instance, if the SAR study reveals that a bulky, hydrophobic substituent on the hydrazinyl group is essential for activity, future synthetic efforts can focus on incorporating such groups.

The following table provides a hypothetical example of an SAR study for a series of this compound analogues:

| Compound | R Group on Hydrazine (B178648) | Biological Activity (IC50, µM) |

|---|---|---|

| 1 | -H | 50 |

| 2 | -CH3 | 25 |

| 3 | -C6H5 | 10 |

| 4 | -4-Cl-C6H4 | 5 |

Computational Approaches in Drug Discovery

Computational methods have become indispensable tools in modern drug discovery, enabling researchers to screen vast virtual libraries of compounds and to gain a deeper understanding of drug-receptor interactions at the molecular level. beilstein-journals.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netnih.govnih.gov In the context of this compound, molecular docking can be used to predict how its derivatives bind to a specific biological target. researchgate.netnih.gov This information can then be used to rationalize the observed SAR and to design new analogues with improved binding affinity.

The process of molecular docking involves generating a three-dimensional model of the target protein and then using a scoring function to evaluate the binding energy of different ligand conformations. The conformation with the lowest binding energy is predicted to be the most stable and is therefore the most likely binding mode. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling involves identifying the essential structural features of a set of active compounds and then using this information to create a three-dimensional model of the pharmacophore. ontosight.ai

This pharmacophore model can then be used to search large databases of chemical compounds in a process known as virtual screening. This allows for the rapid identification of new compounds that are likely to be active against the target of interest. For example, a pharmacophore model for a series of active this compound analogues might include a hydrogen bond donor (the hydrazinyl group), a hydrogen bond acceptor (the carboxyl group), and an aromatic ring.

Prodrug Strategies and Precursor Development

A prodrug is an inactive or less active compound that is converted into an active drug in the body through a metabolic process. Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. nih.gov

For this compound, a prodrug approach could involve masking the carboxylic acid group with an ester or an amide linkage. nih.gov This would increase the lipophilicity of the molecule, potentially enhancing its absorption and cell permeability. Once inside the body, the ester or amide bond would be cleaved by enzymes, releasing the active drug.

The development of efficient and scalable synthetic routes to this compound and its precursors is also a critical aspect of its exploration in medicinal chemistry. This ensures that sufficient quantities of the compound are available for further biological evaluation and development.

Applications in Analytical Chemistry and Chemical Sensing

Development of Derivatization Reagents for Spectroscopic Analysis

Derivatization is a common strategy in analytical chemistry to enhance the detectability of analytes. The hydrazinyl group in 2-Fluoro-3-hydrazinylbenzoic acid is a prime candidate for such applications.

Detection and Quantification of Carbonyl Compounds (e.g., Aldehydes)

The hydrazinyl functional group is known to react with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives. This reaction is widely exploited for the spectroscopic detection and quantification of carbonyls. It is hypothesized that this compound could serve as an effective derivatization reagent in this context. The resulting hydrazones would likely exhibit distinct spectrophotometric or fluorometric properties, enabling sensitive analysis. The incorporation of the fluorinated benzoic acid moiety could influence the absorption and emission maxima of the derivatives, potentially leading to improved detection limits and reduced interference from sample matrices. However, specific studies detailing reaction conditions, spectroscopic data of the resulting hydrazones, and detection limits for various aldehydes using this reagent are not currently available.

Sensing of Metal Ions and Anions

The structure of this compound, particularly after conversion to its hydrazone derivatives, presents multiple coordination sites (e.g., nitrogen and oxygen atoms) that could interact with metal ions. This suggests a potential for the development of colorimetric or fluorometric sensors for specific metal ions. The binding of a metal ion to the hydrazone derivative could induce a change in its electronic structure, leading to a measurable change in its absorption or fluorescence spectrum. Similarly, the strategic design of hydrazone derivatives could lead to sensors for anions through mechanisms such as hydrogen bonding or displacement assays. At present, there is no published research demonstrating the use of this compound or its derivatives for the sensing of specific metal ions or anions.

Integration into Chromatographic Methods for Enhanced Detection

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed to improve the separation and detection of analytes. This compound could be utilized as a pre-column derivatization reagent for carbonyl compounds, converting them into less volatile and more readily detectable hydrazones. These derivatives would likely exhibit strong UV absorbance due to the aromatic ring system, making them suitable for detection by UV-Vis detectors commonly used in HPLC. The fluorine atom might also enhance detectability in electron capture detectors (ECD) in GC. To date, no specific methods detailing the integration of this compound into chromatographic workflows for the analysis of any class of compounds have been reported.

Design of Chemo- and Fluoro-Sensors Based on Hydrazone Derivatives

The formation of hydrazones from this compound and various aldehydes or ketones could generate a library of compounds with potential as chemo- and fluoro-sensors. The photophysical properties of these hydrazones could be sensitive to their chemical environment. For instance, changes in polarity, pH, or the presence of specific analytes could trigger a measurable optical response. The substituent on the original carbonyl compound would influence the electronic and steric properties of the resulting hydrazone, allowing for the tuning of its sensing capabilities. The design and synthesis of such sensors based on this compound hydrazones remain a theoretical proposition without experimental validation in the current body of scientific literature.

Analytical Method Validation and Application in Complex Matrices

For any new analytical reagent to be considered viable, the methods developed using it must undergo rigorous validation. This includes assessing parameters such as linearity, accuracy, precision, selectivity, and limits of detection and quantification. Subsequently, the validated method's applicability in complex matrices (e.g., environmental samples, biological fluids, food products) must be demonstrated. As there are no established analytical methods employing this compound, no data on method validation or its performance in real-world samples is available.

Emerging Applications in Materials Science and Functional Materials

Surface Functionalization of Inorganic Materials (e.g., ZnO Electron Transport Layers)

There is a lack of specific studies detailing the use of 2-Fluoro-3-hydrazinylbenzoic acid for the surface functionalization of inorganic materials like zinc oxide (ZnO) electron transport layers. In principle, the carboxylic acid group of the molecule could anchor to the ZnO surface, potentially modifying its work function and improving interfacial properties in electronic devices. However, no dedicated research has been found to substantiate this specific application.

Precursors for Polymer Synthesis and Initiators

While hydrazinyl-containing compounds can sometimes be used in polymer chemistry, there is no specific information available on the use of this compound as a precursor for polymer synthesis or as an initiator. The presence of the reactive hydrazinyl and carboxylic acid groups could theoretically allow it to be incorporated into polymer backbones or act as a site for polymerization initiation, but dedicated research on this is not apparent.

Development of Optoelectronic Materials (e.g., Light Emitting Diodes, Dye-Sensitized Solar Cells)

The development of optoelectronic materials using this compound has not been specifically reported. While related compounds with different substitution patterns might be explored in this field, research singling out this particular isomer is not found in the available literature.

Applications as Corrosion Inhibitors

No specific studies on the application of this compound as a corrosion inhibitor were found. Generally, organic molecules with heteroatoms like nitrogen and oxygen can adsorb on metal surfaces and inhibit corrosion, but the performance of this specific compound has not been documented.

Design of Novel Dyes and Pigments

There is no available research on the design of novel dyes and pigments derived from this compound. The chromophoric and auxochromic groups present in the molecule could potentially lead to colored compounds, but this has not been a reported area of investigation.

Future Research Directions and Translational Opportunities

Advanced Catalytic Systems for Efficient Synthesis

The development of efficient and selective synthetic routes is paramount for the exploration of any new chemical entity. For 2-Fluoro-3-hydrazinylbenzoic acid, the focus will be on creating catalytic systems that can precisely install the fluoro and hydrazinyl groups onto the benzoic acid scaffold.

Current research in organic synthesis has seen significant advances in cross-coupling reactions, which are prime candidates for the synthesis of this compound. Palladium- and copper-catalyzed reactions have shown great promise in forming carbon-nitrogen and carbon-fluorine bonds. distil.markettandfonline.comchemindigest.com For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds and could be adapted for the introduction of the hydrazinyl group. acs.org Similarly, copper-catalyzed methods are increasingly used for the N-arylation of hydrazides and the synthesis of aryl hydrazines. distil.markettandfonline.comchemindigest.comnih.gov

Another promising area is the direct C-H functionalization. acs.orgyoutube.comnih.govdrugtargetreview.com This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient. acs.orgyoutube.comnih.govdrugtargetreview.com Transition metal catalysts, including those based on palladium, rhodium, and iridium, have been developed for the ortho- and meta-C-H functionalization of benzoic acids and their derivatives. acs.orgyoutube.comnih.govdrugtargetreview.comreachemchemicals.com The development of a catalytic system that can selectively functionalize the C-H bonds at the 2- and 3-positions of a benzoic acid precursor would be a significant breakthrough.

Future research in this area will likely focus on the design of novel ligands that can control the regioselectivity of the reaction and tolerate the various functional groups present in the molecule. The use of earth-abundant and less toxic metals as catalysts is also a key trend in sustainable chemistry that would be applicable here.

| Catalyst Type | Potential Application in Synthesis | Key Advantages |

| Palladium-based | Introduction of the hydrazinyl group via C-N cross-coupling. | High efficiency and broad substrate scope. |

| Copper-based | N-arylation of hydrazine (B178648) or its derivatives. | Cost-effective and useful for specific C-N bond formations. |

| Iridium/Rhodium-based | Direct C-H functionalization of the benzoic acid ring. | High atom economy by avoiding pre-functionalization. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. tandfonline.comacs.orgnih.gov In the context of this compound, AI and ML can be employed in several ways.

De novo molecular design algorithms can generate virtual libraries of derivatives of this compound with predicted desirable properties. tandfonline.com These models, trained on vast datasets of known molecules and their biological activities or material properties, can identify novel structures with a higher probability of success, thus guiding synthetic efforts. tandfonline.comchemindigest.com For example, generative models like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can be used to explore the chemical space around the core scaffold of this compound. nih.gov

Furthermore, ML models can predict the physicochemical properties, bioactivity, and toxicity of these virtual compounds, allowing for early-stage filtering and prioritization. nih.govnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate the structural features of this compound derivatives with their potential therapeutic effects. nih.govnih.govresearchgate.net AI can also aid in synthesis planning by predicting reaction outcomes and suggesting optimal reaction conditions, thereby reducing the time and resources spent on experimental work. earth.comrsc.orgeurekalert.org

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generation of novel molecular structures based on the this compound scaffold. | Accelerates the discovery of new drug candidates or materials. |

| Property Prediction | In silico prediction of physicochemical properties, bioactivity, and toxicity. | Reduces the number of synthesized compounds and animal testing. |

| Synthesis Planning | Prediction of optimal reaction pathways and conditions for synthesis. | Improves the efficiency and success rate of chemical synthesis. |

Development of Sustainable and Economically Viable Production Routes

The principles of green chemistry are increasingly important in the chemical industry, and the development of sustainable production routes for specialty chemicals like this compound is a key consideration for future research. distil.marketchemindigest.comreachemchemicals.comdistil.marketgspchem.com This involves minimizing waste, reducing energy consumption, and using renewable resources. reachemchemicals.comdistil.market

One approach is the use of bio-based feedstocks. distil.market For example, research could explore the possibility of deriving the benzoic acid backbone from renewable sources like lignin, a complex polymer found in plant cell walls. The specialty chemicals industry is increasingly looking at bio-based alternatives to reduce its carbon footprint. chemindigest.comgspchem.com

Process optimization through the use of continuous flow chemistry is another avenue for sustainable production. drugtargetreview.com Flow reactors offer better control over reaction parameters, improved safety, and the potential for higher yields and purity compared to traditional batch processes. They are also well-suited for integration with automated systems, which can further enhance efficiency.

The choice of solvents and reagents is also critical. Green chemistry principles advocate for the use of safer solvents, such as water or supercritical fluids, and the avoidance of hazardous reagents. reachemchemicals.comdistil.market Catalytic processes, as discussed earlier, are inherently more sustainable than stoichiometric reactions as they reduce waste by being regenerated and reused.

The economic viability of any production route is closely tied to its sustainability. By improving efficiency, reducing waste, and using less energy, green chemistry approaches can lead to significant cost savings in the long run.

Exploration of New Chemical Space through High-Throughput Synthesis

High-throughput synthesis (HTS) is a powerful technology that enables the rapid preparation and screening of large libraries of compounds. youtube.comdrugtargetreview.comnih.govresearchgate.netacs.orgnih.govrsc.org This approach is ideal for exploring the chemical space around this compound and identifying new molecules with interesting properties.

By systematically varying the substituents on the aromatic ring, the carboxylic acid, and the hydrazinyl group, it is possible to generate a diverse library of analogues. This can be achieved using automated synthesis platforms that can perform a large number of reactions in parallel. drugtargetreview.comchemrxiv.org The resulting compound libraries can then be screened for a variety of applications, such as biological activity in drug discovery programs or specific material properties. nih.govacs.orgnih.gov

The integration of HTS with AI and ML can create a closed-loop system for accelerated discovery. drugtargetreview.comnih.gov The results from the high-throughput screening of an initial library can be used to train an ML model, which then predicts the properties of a new set of virtual compounds. The most promising candidates are then synthesized and tested, and the new data is used to further refine the model. This iterative process can significantly speed up the identification of lead compounds. drugtargetreview.com

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Computational Science

The unique structural features of this compound make it a promising candidate for investigation in a multidisciplinary research setting, particularly at the interface of chemistry, materials science, and computational science. wwu.edursc.orglongdom.orgchemistryworld.comwisc.edursc.orgnih.gov

The presence of a carboxylic acid and a hydrazinyl group suggests that the molecule could participate in hydrogen bonding and self-assembly processes. nih.govnih.govescholarship.orgrsc.org This could lead to the formation of ordered supramolecular structures, such as gels, liquid crystals, or functional thin films. nih.govnih.govescholarship.orgrsc.org The fluorine atom can also influence the intermolecular interactions and the electronic properties of the resulting materials. Perfluoroalkylated benzoic acids, for example, have been shown to form supramolecular gels with applications in environmental remediation. nih.gov

Computational chemistry can play a crucial role in predicting the self-assembly behavior of this compound and its derivatives. wwu.edursc.orglongdom.orgmit.edu Molecular dynamics simulations can be used to model the formation of supramolecular structures and to understand the forces that drive the assembly process. Quantum chemical calculations can be used to predict the electronic and optical properties of the resulting materials, which could have applications in organic electronics. wwu.edursc.orglongdom.org

The collaboration between synthetic chemists, who can prepare the molecules, materials scientists, who can characterize their properties, and computational scientists, who can model their behavior, will be essential for unlocking the full potential of this compound as a functional material.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.